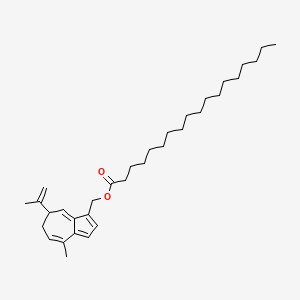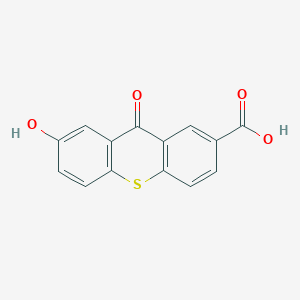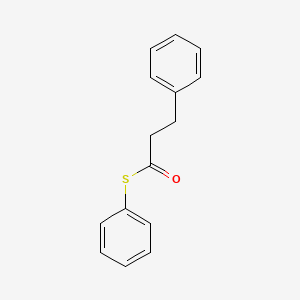
S-Phenyl 3-phenylpropanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Phenyl 3-phenylpropanethioate: is an organic compound with the molecular formula C₁₅H₁₄OS It is a thioester, characterized by the presence of a sulfur atom bonded to a carbonyl group and an aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: S-Phenyl 3-phenylpropanethioate can be synthesized through the thioesterification of α,β-unsaturated aldehydes with thiols. This reaction is typically carried out under metal-free conditions, making it an environmentally friendly process .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-Phenyl 3-phenylpropanethioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction of this compound can yield thiols and other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioesters.
Aplicaciones Científicas De Investigación
S-Phenyl 3-phenylpropanethioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.
Biology: Thioesters like this compound are studied for their role in biochemical processes, including enzyme catalysis and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which S-Phenyl 3-phenylpropanethioate exerts its effects involves the interaction of its thioester group with various molecular targets. The sulfur atom in the thioester group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes.
Comparación Con Compuestos Similares
- S-Phenyl 3-hydroxy-3-phenylpropanethioate
- S-Phenyl 3-(phenylsulfanyl)propanethioate
Comparison: S-Phenyl 3-phenylpropanethioate is unique due to its specific structure, which includes a phenyl group attached to both the sulfur and carbon atoms. This structure imparts distinct chemical properties, such as reactivity and stability, compared to other similar thioesters .
Propiedades
Número CAS |
53573-33-4 |
|---|---|
Fórmula molecular |
C15H14OS |
Peso molecular |
242.3 g/mol |
Nombre IUPAC |
S-phenyl 3-phenylpropanethioate |
InChI |
InChI=1S/C15H14OS/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2 |
Clave InChI |
OHMMFCQYKLBWSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


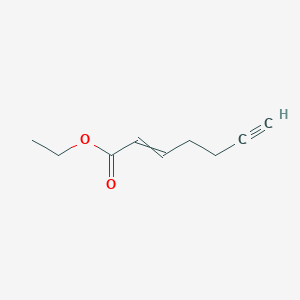
![2-[2-(4-Bromophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14637158.png)
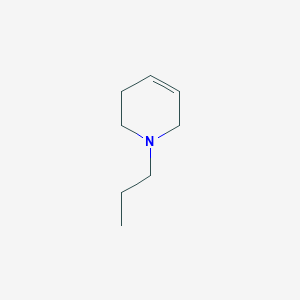

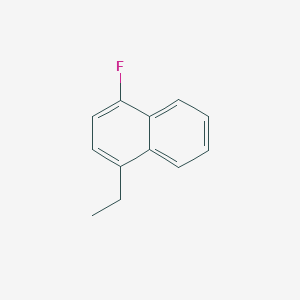
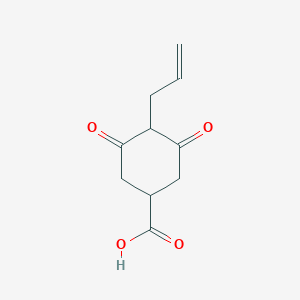
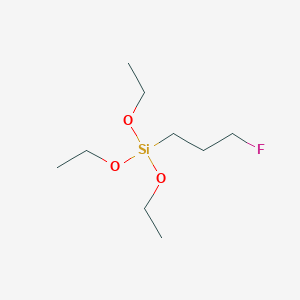
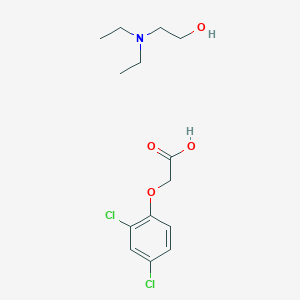
![1,4-Dimethylbicyclo[2.2.2]octane](/img/structure/B14637191.png)
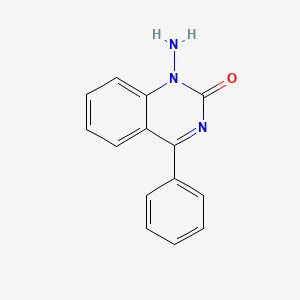
![3-[(2,4-Dinitrophenyl)sulfanyl]-5-pentyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B14637195.png)
![[(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene](/img/structure/B14637200.png)
